1-(2-(Diethylamino)ethyl)-4-methyl-1h-pyrazol-3-amine
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Overview
Description
1-(2-(Diethylamino)ethyl)-4-methyl-1h-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a diethylaminoethyl group and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Diethylamino)ethyl)-4-methyl-1h-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazole with diethylaminoethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can lead to large-scale production with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Diethylamino)ethyl)-4-methyl-1h-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, nucleophiles like amines or thiols, organic solvents.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-(Diethylamino)ethyl)-4-methyl-1h-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Diethylamino)ethyl)-4-methyl-1h-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can enhance the compound’s ability to interact with biological membranes and proteins. The pyrazole ring may participate in hydrogen bonding and π-π interactions, contributing to its bioactivity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(2-(Diethylamino)ethyl)-4-methyl-1h-pyrazol-5-amine: Similar structure with a different position of the amino group.
1-(2-(Diethylamino)ethyl)-3-methyl-1h-pyrazol-4-amine: Similar structure with a different position of the methyl group.
1-(2-(Diethylamino)ethyl)-4-ethyl-1h-pyrazol-3-amine: Similar structure with an ethyl group instead of a methyl group.
Uniqueness
1-(2-(Diethylamino)ethyl)-4-methyl-1h-pyrazol-3-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both diethylaminoethyl and methyl groups on the pyrazole ring provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C10H20N4 |
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Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-[2-(diethylamino)ethyl]-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H20N4/c1-4-13(5-2)6-7-14-8-9(3)10(11)12-14/h8H,4-7H2,1-3H3,(H2,11,12) |
InChI Key |
QPHLSOUPJLEFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCN1C=C(C(=N1)N)C |
Origin of Product |
United States |
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